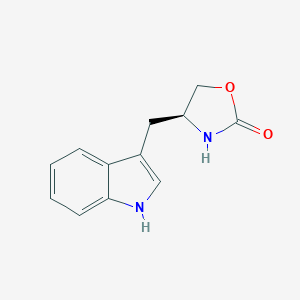

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXHODFXCOIGGJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444734 | |

| Record name | (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152153-01-0 | |

| Record name | (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2. Its structure features an oxazolidinone ring substituted with an indole moiety, which is critical for its biological activity. The presence of the indole group is known to enhance the compound's interaction with biological targets, particularly in protein synthesis inhibition.

Oxazolidinones are primarily known for their role as antibiotics, particularly against Gram-positive bacteria. They function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for translation. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic.

Key Mechanisms:

- Ribosomal Binding : The compound binds to the peptidyl transferase center of the ribosome, blocking tRNA access and inhibiting protein synthesis.

- Resistance Mechanisms : Variations in structure can influence susceptibility to bacterial resistance mechanisms, such as efflux pumps and mutations in ribosomal RNA.

Biological Activity

The biological activity of this compound has been evaluated against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. It has been shown that small modifications in its structure can enhance its efficacy against these pathogens by overcoming efflux and permeation issues associated with Gram-negative bacteria .

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Significant | |

| Acinetobacter baumannii | High |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the structure–activity relationships (SAR) of several oxazolidinone derivatives, including this compound. The findings suggested that modifications to the C-ring could enhance antimicrobial activity against resistant strains .

- Cancer Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in terms of apoptosis induction .

Structure–Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the oxazolidinone core can significantly affect both antimicrobial and anticancer activities. Notably:

- The indole moiety enhances binding affinity to target proteins.

- Modifications at the C-ring can improve permeability and reduce efflux in bacterial strains.

Scientific Research Applications

Medicinal Chemistry

1. Role in Drug Development

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one has been investigated as a potential pharmacophore in drug design due to its structural similarity to known bioactive compounds. Its oxazolidinone framework is particularly relevant in the development of antibiotics and anti-inflammatory agents.

Case Study: Zolmitriptan Metabolism

Research indicates that this compound is a metabolite of zolmitriptan, a medication used for migraine treatment. The compound's ability to act as a serotonin 5-HT1D receptor agonist suggests its importance in modulating neurological pathways related to pain management . This connection highlights its utility in understanding drug metabolism and the development of new analgesics.

Synthetic Organic Chemistry

2. Chiral Synthesis

The compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric forms can be utilized to create various derivatives with enhanced biological activity. Researchers have employed this compound in the synthesis of other oxazolidinones, which are valuable in creating complex molecular architectures for pharmaceutical applications .

3. Applications in Catalysis

In synthetic pathways, this compound can act as a chiral catalyst or ligand, facilitating enantioselective reactions. The compound's ability to stabilize transition states offers advantages in producing chiral compounds with high purity and yield .

Research Tool

4. Analytical Chemistry

The compound has been utilized in analytical methodologies, particularly in NMR spectroscopy for the enantiomeric discrimination of related compounds such as zolmitriptan. By employing this compound as a chiral solvating agent, researchers can achieve better resolution of enantiomers, aiding in the quality control of pharmaceuticals .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one with structurally related oxazolidinone derivatives, emphasizing differences in substituents, stereochemistry, and applications:

Key Observations:

Stereochemical Influence :

- The S-configuration in this compound distinguishes it from its R-enantiomer (CAS 157636-81-2), which may exhibit divergent reactivity in chiral environments . For example, in asymmetric catalysis, the R-enantiomer could favor opposite stereochemical outcomes.

Substituent Effects: Zolmitriptan (CAS 139264-17-8) shares the S-configuration but introduces a dimethylaminoethyl group at the indole’s 5-position. This modification enhances serotonin receptor affinity, critical for its antimigraine activity . In contrast, the target compound lacks this pharmacophore, limiting direct therapeutic overlap.

Synthetic Utility: The hydrazinobenzyl derivative (CAS 171550-12-2) is tailored for nucleophilic reactions, enabling peptide coupling or heterocycle formation . Crystallographic Models: (4S,5S)-4-methyl-5-phenyl-oxazolidinone (PMID: 8397978) is a benchmark in SHELX-based crystallography due to its rigid structure, whereas the target compound’s indole group may complicate crystal packing .

Stability and Reactivity: Oxazolidinones with electron-withdrawing groups (e.g., Zolmitriptan’s dimethylaminoethyl) exhibit enhanced stability under acidic conditions compared to simpler analogs like the target compound . Hydrolysis attempts of oxazolidinones to carboxylic acids often fail due to ring stability, as seen in unsuccessful reactions with tert-butyloxycarbonyl-protected derivatives .

Research Findings and Data

Physicochemical Properties:

Preparation Methods

Stepwise Reaction Mechanism

-

Amino Alcohol Preparation : Starting from L-serine derivatives, the indol-3-ylmethyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, reaction of 3-(hydroxymethyl)indole with a protected serine derivative yields the intermediate (S)-3-(indol-3-ylmethyl)serinol.

-

Cyclization : Treatment with phosgene or safer alternatives like dimethyl carbonate (DMC) facilitates oxazolidinone ring formation. The reaction proceeds through a carbamate intermediate, followed by intramolecular cyclization (Fig. 1).

Key Reaction Parameters :

-

Temperature : 0–25°C for phosgene; 80–150°C for DMC.

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

-

Yield : 65–78% after purification via recrystallization (isopropanol/water).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in a Wiley-published methodology. This approach condenses multiple steps into a single pot, minimizing side reactions and improving stereochemical fidelity.

Reaction Optimization

The process involves reacting 3-(aminomethyl)indole with DMC under microwave conditions:

-

Conditions : 150°C, 30 minutes, solvent-free.

-

Mechanism : DMC acts as both a carbonyl source and methylating agent. A transesterification intermediate forms, followed by cyclization to yield the oxazolidinone (Fig. 2).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

| Enantiomeric Excess | 99% (S)-isomer |

Industrial-Scale Production and Purification

Scalable synthesis necessitates cost-effective and environmentally benign protocols. EP2751098B1 highlights critical adjustments for industrial adoption:

Impurity Control via pH Manipulation

-

Diazotization Byproducts : Residual impurities from incomplete cyclization are removed by sequential pH adjustments.

Solvent Selection :

| Solvent | Efficiency (%) | Environmental Impact |

|---|---|---|

| Dichloromethane | 92 | High |

| Ethyl Acetate | 85 | Moderate |

Stereochemical Preservation Strategies

The (S)-configuration is critical for biological activity. Key methods to maintain enantiopurity include:

Chiral Auxiliaries

-

Starting Material : Use of (S)-serine derivatives ensures retention of configuration during cyclization.

-

Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) achieve >99% ee in model reactions.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Cyclization | 78 | 95 | Moderate |

| Microwave-Assisted | 92 | 98 | High |

| Industrial Process | 85 | 97 | Very High |

Q & A

Q. Key Characterization Tools :

Advanced Question: How can hydrolysis challenges in oxazolidinone derivatives be addressed during synthetic optimization?

Methodological Answer:

Hydrolysis of oxazolidinones often fails due to steric hindrance or electronic effects. Strategies include:

- Protective Group Chemistry : Use of Boc (tert-butyloxycarbonyl) to protect the nitrogen, though excessive base (e.g., Cs₂CO₃) may degrade the core structure. Alternative dibenzyl protection avoids carbonyl interference .

- Alternative Ring-Opening Routes : Employ catalytic hydrogenation or enzymatic methods to preserve stereochemistry.

Case Study : Attempted hydrolysis of Boc-protected oxazolidinone [85] with 1 equiv. Cs₂CO₃ led to decomposition, suggesting base-sensitive intermediates. Switching to dibenzyl protection improved stability .

Advanced Question: What are best practices for crystallographic analysis of (S)-configured oxazolidinones?

Methodological Answer:

-

Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELX programs for structure solution and refinement .

-

Crystallographic Parameters :

Parameter Value (Example from ) Space Group P2₁/c Unit Cell a = 8.711 Å, b = 12.549 Å, c = 20.643 Å β Angle 92.21° R-factor 0.052 (Rw = 0.083) -

Validation : Check for twinning or disorder using PLATON or Olex2. Refine hydrogen positions geometrically .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Assign stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons in oxazolidinone rings) .

- X-ray Crystallography : Resolve absolute configuration using Flack parameter (< 0.1) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 357.44 for a fluorinated analog) .

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Compare retention times to (R)-enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases for kinetic separation) .

Advanced Question: How to analyze reaction mechanisms for S-alkylation in indole-oxazolidinone hybrids?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC. Pseudo-first-order kinetics often apply for NaH-mediated alkylations .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in S-alkylation, favoring nucleophilic attack at the sulfur atom .

Basic Question: What pharmacological screening methods are applicable to assess bioactivity?

Methodological Answer:

- In Vitro Assays :

- 5-HT Receptor Binding : Radioligand displacement assays using [³H]-serotonin for analogs like Zolmitriptan .

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values) for indole derivatives .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.